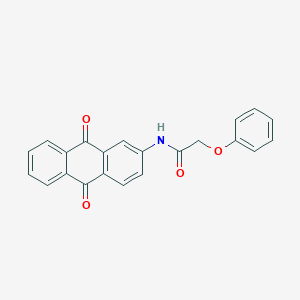![molecular formula C19H16ClNO2 B11636150 2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione CAS No. 62370-69-8](/img/structure/B11636150.png)
2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-クロロアニリノ)メチリデン]-5-フェニルシクロヘキサン-1,3-ジオンは、その独特な構造と特性で知られる化学化合物です。これは、フェニル基と4-クロロアニリノ基で置換されたシクロヘキサン環を特徴としています。
準備方法
合成経路と反応条件
2-[(4-クロロアニリノ)メチリデン]-5-フェニルシクロヘキサン-1,3-ジオンの合成は、通常、4-クロロアニリンと適切なシクロヘキサン-1,3-ジオン誘導体の縮合を伴います。この反応は通常、水酸化ナトリウムなどの塩基の存在下で還流条件下で行われます。次に、反応混合物を冷却し、生成物をろ過および再結晶によって単離します。
工業的生産方法
この化合物の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、工業用グレードの試薬と最適化された反応条件を使用し、高い収率と純度が得られます。次に、生成物は、業界標準を満たすために厳格な品質管理手順を受けます。
化学反応の分析
反応の種類
2-[(4-クロロアニリノ)メチリデン]-5-フェニルシクロヘキサン-1,3-ジオンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化できます。
還元: 還元は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。
置換: クロロ基は、適切な条件下で他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 塩基の存在下のアミンやチオールなどの求核剤。
形成される主要な生成物
酸化: 対応するキノンの形成。
還元: アミンまたはアルコールの形成。
置換: さまざまな官能基を持つ置換誘導体の形成。
科学研究への応用
2-[(4-クロロアニリノ)メチリデン]-5-フェニルシクロヘキサン-1,3-ジオンは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物学的活性を調査しています。
医学: 創薬における潜在的な治療用途について探求されています。
産業: 特殊化学品や材料の生産に使用されています。
科学的研究の応用
2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
2-[(4-クロロアニリノ)メチリデン]-5-フェニルシクロヘキサン-1,3-ジオンの作用機序は、特定の分子標的との相互作用を伴います。この化合物は酵素または受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用のコンテキストによって異なります。
類似の化合物との比較
類似の化合物
- 2-[(4-ブロモアニリノ)メチリデン]-5-フェニルシクロヘキサン-1,3-ジオン
- 2-[(4-メトキシアニリノ)メチリデン]-5-フェニルシクロヘキサン-1,3-ジオン
- 2-[(4-ニトロアニリノ)メチリデン]-5-フェニルシクロヘキサン-1,3-ジオン
独自性
2-[(4-クロロアニリノ)メチリデン]-5-フェニルシクロヘキサン-1,3-ジオンは、クロロ基の存在により、独特の化学的および生物学的特性を持つため、ユニークです。これは、さまざまな用途に役立つ化合物であり、異なる置換基を持つアナログとは異なります。
類似化合物との比較
Similar Compounds
- 2-[(4-Bromoanilino)methylidene]-5-phenylcyclohexane-1,3-dione
- 2-[(4-Methoxyanilino)methylidene]-5-phenylcyclohexane-1,3-dione
- 2-[(4-Nitroanilino)methylidene]-5-phenylcyclohexane-1,3-dione
Uniqueness
2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione is unique due to the presence of the chloro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its analogs with different substituents.
特性
CAS番号 |
62370-69-8 |
|---|---|
分子式 |
C19H16ClNO2 |
分子量 |
325.8 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H16ClNO2/c20-15-6-8-16(9-7-15)21-12-17-18(22)10-14(11-19(17)23)13-4-2-1-3-5-13/h1-9,12,14,22H,10-11H2 |
InChIキー |
AGCOMGHDFFZMCE-UHFFFAOYSA-N |
正規SMILES |
C1C(CC(=O)C(=C1O)C=NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11636070.png)

![(2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11636081.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]pentanamide](/img/structure/B11636096.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B11636101.png)
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-phenyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11636128.png)
![8-[(2,4-Dinitrophenyl)sulfanyl]-9H-purin-6-amine](/img/structure/B11636136.png)
![2-Amino-1-(2,6-difluorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11636145.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine](/img/structure/B11636156.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636159.png)
![2-(2,3-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11636164.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11636166.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636176.png)
![6-{(E)-[2-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B11636182.png)
